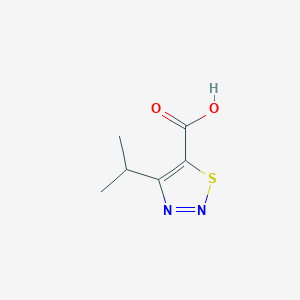

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid is a compound of interest due to its incorporation of the thiadiazole moiety, which is known for its significance in various biological processes and potential pharmacological applications. Thiadiazole derivatives, including this compound, are explored for their anti-inflammatory, antiviral, and antifungal activities, suggesting their utility in developing new therapeutic agents.

Synthesis Analysis

The synthesis of this compound and its derivatives involves multiple steps, including the formation of Schiff bases, reaction with chloroethanoic acid, and the creation of salts with organic and inorganic bases. These processes underline the compound's versatile synthetic pathway, allowing for the exploration of its various derivatives for potential biological activities (Fedotov & Hotsulia, 2023).

Molecular Structure Analysis

Experimental and theoretical studies, including density functional theory (DFT), have been conducted to understand the electronic structure, spectral features, and hydrogen bonding of thiadiazole derivatives. These analyses reveal insights into the compound's stability, charge transfer mechanisms, and the strength of intermolecular hydrogen bonds, which are crucial for its chemical properties and interactions (Singh et al., 2019).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, including cyclization, lithiation, and reactions with organohalogens and carboxylic acids, leading to a wide range of derivatives with potential biological activities. These reactions emphasize the compound's chemical versatility and its potential as a scaffold for developing new pharmacological agents (Zhivotova et al., 2013).

Scientific Research Applications

Overview of Thiadiazole Derivatives

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid belongs to the class of thiadiazole derivatives, compounds known for their diverse pharmacological properties. Research has demonstrated that thiadiazoles, including variants like 1,3,4-thiadiazoles, exhibit a broad spectrum of biological activities. These activities range from antimicrobial to anti-inflammatory, making them significant in medicinal chemistry. The versatility of thiadiazole derivatives lies in their structural flexibility, allowing for various chemical modifications to enhance biological efficacy (Lelyukh, 2019).

Synthetic Applications and Biological Significance

The synthesis and biological significance of thiadiazolines, closely related to thiadiazoles, have been extensively reviewed. These compounds, derived from thiosemicarbazone cyclization reactions, are recognized for their antimicrobial efficacy against fungal and bacterial strains. This underscores the importance of thiadiazole derivatives, including this compound, in pharmaceutical research and drug development (Yusuf & Jain, 2014).

Potential in Organic Optoelectronics

Beyond their biological applications, certain thiadiazole derivatives have been explored for their potential in organic optoelectronics. Benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole-based materials, for instance, exhibit unique electronic properties beneficial for optoelectronic devices. This suggests the potential for derivatives of this compound to contribute to advancements in electronic materials and technologies (Tam & Wu, 2015).

Analgesic and Anti-inflammatory Agents

The exploration of thiadiazole derivatives, including 1,3,4-thiadiazoles, as analgesic and anti-inflammatory agents reveals their significant therapeutic potential. Structural modifications of these compounds have led to the identification of derivatives with promising analgesic and anti-inflammatory activities, highlighting their role in the development of new therapeutic agents (Koval et al., 2022).

Role in Chemical Synthesis and Biological Activities

The chemistry, synthesis, and biological activities of thiadiazole compounds have been comprehensively reviewed, emphasizing their role in organic synthesis and various biological applications. These compounds have found use as oxidation inhibitors, dyes, metal chelating agents, and more, demonstrating the versatility and broad applicability of thiadiazole derivatives (Asif, 2016).

Safety and Hazards

Future Directions

The future directions for research on “4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid” and its derivatives could involve further exploration of their potential as antifungal and anticancer agents . The position and number of substitutions on the thiadiazole ring could be varied to modulate the potency of the compounds .

properties

IUPAC Name |

4-propan-2-ylthiadiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3(2)4-5(6(9)10)11-8-7-4/h3H,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBQERAJZXEWRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(SN=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376884 |

Source

|

| Record name | 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183302-68-3 |

Source

|

| Record name | 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67884.png)

![Furo[2,3-b]pyridine-6-carboxamide](/img/structure/B67896.png)

![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B67908.png)